RAGE 229

Description

Properties

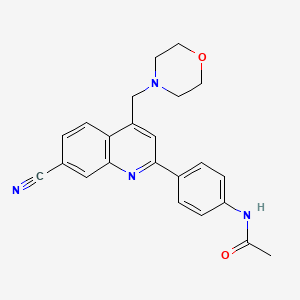

Molecular Formula |

C23H22N4O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-[4-[7-cyano-4-(morpholin-4-ylmethyl)quinolin-2-yl]phenyl]acetamide |

InChI |

InChI=1S/C23H22N4O2/c1-16(28)25-20-5-3-18(4-6-20)22-13-19(15-27-8-10-29-11-9-27)21-7-2-17(14-24)12-23(21)26-22/h2-7,12-13H,8-11,15H2,1H3,(H,25,28) |

InChI Key |

VDYYVNHJRNDKDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C#N)C(=C2)CN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

RAGE 229: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAGE 229 is a potent, small-molecule antagonist of the Receptor for Advanced Glycation End products (RAGE) signaling pathway. Unlike traditional antagonists that target the extracellular ligand-binding domains of RAGE, this compound employs a novel intracellular mechanism. It specifically disrupts the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a key effector protein required for downstream signal transduction.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its binding affinity, inhibitory concentrations, and effects on key cellular processes. The information presented is collated from peer-reviewed scientific literature to support researchers in the fields of drug discovery and molecular biology.

Core Mechanism of Action: Disruption of the ctRAGE-DIAPH1 Interaction

The primary mechanism of action of this compound is its high-affinity binding to the cytoplasmic tail of RAGE (ctRAGE), which sterically hinders the recruitment of and interaction with DIAPH1.[1][2] This disruption is the foundational step in its ability to attenuate RAGE-mediated cellular responses. The binding affinity of this compound to ctRAGE has been quantified, demonstrating a strong and specific interaction.

Table 1: Binding Affinity of this compound for ctRAGE

| Parameter | Value | Method | Reference |

| KD | 2 nM | Tryptophan Fluorescence Quenching | [3] |

In Vitro Efficacy: Inhibition of Smooth Muscle Cell Migration

A critical downstream consequence of RAGE activation in vascular biology is the migration of smooth muscle cells (SMCs), a process implicated in the pathogenesis of various vascular diseases. This compound has been shown to potently inhibit SMC migration stimulated by the RAGE ligand, carboxymethyl-lysine-modified bovine serum albumin (CML-AGE).

Table 2: Inhibitory Potency of this compound on Smooth Muscle Cell Migration

| Cell Type | Stimulant | IC50 | Assay | Reference |

| Murine Aortic SMCs | CML-AGE | 26 ± 9 nM | Scratch Wound Assay | [1] |

| Primary Human Aortic SMCs | CML-AGE | 120 ± 60 nM | Scratch Wound Assay | [1] |

Modulation of Downstream Signaling Pathways

By preventing the ctRAGE-DIAPH1 interaction, this compound effectively blocks the propagation of downstream signaling cascades. Key pathways inhibited include the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt), both of which are crucial for cell proliferation, survival, and migration.

Signaling Pathway Diagram

Caption: this compound inhibits the ctRAGE-DIAPH1 interaction, blocking downstream signaling.

Attenuation of Inflammatory Responses

RAGE signaling is a key driver of inflammatory responses. This compound has been demonstrated to suppress the expression of pro-inflammatory cytokines in vitro. Specifically, in human THP-1 macrophage-like cells stimulated with CML-AGE, this compound significantly reduced the messenger RNA (mRNA) expression of Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay to Demonstrate ctRAGE-DIAPH1 Disruption

This assay directly visualizes the competition between this compound and DIAPH1 for binding to ctRAGE in living cells.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

Methodology:

-

Co-transfect HEK293T cells with plasmids encoding for RAGE fused to enhanced cyan fluorescent protein (RAGE-eCFP) and a constitutively active form of DIAPH1 fused to enhanced yellow fluorescent protein (DIAPH1-eYFP).

-

Culture the transfected cells for 24-48 hours to allow for protein expression.

-

Treat the cells with varying concentrations of this compound (e.g., 100 nM and 5 µM) or vehicle control.

-

Perform FRET imaging using a confocal microscope equipped for live-cell imaging.

-

Measure the FRET efficiency by acceptor photobleaching. The increase in donor (eCFP) fluorescence after photobleaching the acceptor (eYFP) is proportional to the FRET efficiency.

-

A decrease in FRET efficiency in the presence of this compound indicates displacement of DIAPH1-eYFP from RAGE-eCFP.

Caption: Workflow for the FRET-based ctRAGE-DIAPH1 interaction assay.

Scratch Wound Healing Assay for Smooth Muscle Cell Migration

This assay assesses the ability of this compound to inhibit the migration of SMCs in response to a pro-migratory stimulus.

Cell Lines: Primary Murine Aortic Smooth Muscle Cells or Primary Human Aortic Smooth Muscle Cells.

Methodology:

-

Culture SMCs to confluence in a multi-well plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Treat the cells with a pro-migratory stimulus, such as CML-AGE (10 µg/ml), in the presence of a dose-range of this compound (e.g., 0.00006 to 10 µM) or vehicle control.

-

Incubate the plate for a defined period (e.g., 7 hours) to allow for cell migration into the scratch.

-

Capture images of the scratch at the beginning and end of the incubation period.

-

Quantify the area of the scratch that has been repopulated by migrating cells. The inhibition of migration is calculated relative to the vehicle-treated control.

Caption: Workflow for the scratch wound healing cell migration assay.

Western Blot Analysis of p-ERK and p-AKT

This method is used to quantify the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Cell Line: Primary Murine Aortic Smooth Muscle Cells.

Methodology:

-

Serum-starve SMCs to reduce basal signaling.

-

Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 1.5 hours.

-

Stimulate the cells with CML-AGE (10 µg/ml) for a short period (e.g., 20 minutes) to induce phosphorylation of ERK and AKT.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK and total AKT.

-

Quantify band intensities using densitometry.

Conclusion

This compound represents a novel class of RAGE inhibitors with a distinct intracellular mechanism of action. By specifically targeting the ctRAGE-DIAPH1 interaction, it effectively abrogates downstream signaling, leading to the inhibition of key pathological processes such as smooth muscle cell migration and inflammation in vitro. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar molecules in a variety of disease models.

References

- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibition of Ligand-Stimulated RAGE-DIAPH1 Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of RAGE 229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RAGE 229, a small-molecule antagonist of the Receptor for Advanced Glycation End-products (RAGE). Contrary to a designation as a specific protein residue, this compound is a chemical compound designed to inhibit the intracellular signaling cascade of RAGE. It functions by specifically disrupting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and the formin protein Diaphanous-1 (DIAPH1). This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to RAGE and its Signaling

The Receptor for Advanced Glycation End-products (RAGE), encoded by the AGER gene, is a multiligand receptor of the immunoglobulin superfamily.[1][2] RAGE is expressed on various cell types and plays a critical role in inflammatory responses.[3] It binds a diverse range of ligands, including advanced glycation end-products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1).[1] Ligand binding to the extracellular domain of RAGE triggers a conformational change, leading to the recruitment of intracellular signaling adaptors to its cytoplasmic tail.

A key interaction for RAGE signal transduction is the binding of its cytoplasmic tail (ctRAGE) to the formin protein Diaphanous-1 (DIAPH1). This interaction is crucial for downstream signaling events that culminate in the activation of transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes.[4] Dysregulation of the RAGE signaling pathway is implicated in a variety of pathological conditions, including diabetes complications, neurodegenerative diseases, and cancer.[1]

This compound: A ctRAGE-DIAPH1 Interaction Inhibitor

This compound is a potent, orally active small-molecule inhibitor that targets the intracellular RAGE signaling pathway.[5][6] Instead of competing with extracellular ligands, this compound prevents the interaction between ctRAGE and DIAPH1, thereby blocking the propagation of the inflammatory signal downstream of receptor activation.[4] This targeted intracellular approach offers a comprehensive strategy to inhibit RAGE signaling irrespective of the specific extracellular ligand.

Mechanism of Action

This compound functions as a direct antagonist of the ctRAGE-DIAPH1 protein-protein interaction. By binding to the cytoplasmic tail of RAGE, this compound sterically hinders the recruitment of DIAPH1, thus inhibiting the formation of the RAGE-DIAPH1 signaling complex. This disruption prevents the subsequent activation of downstream pathways, leading to a reduction in the expression of inflammatory mediators.

Quantitative Data on this compound Function

The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | 2 nM | Binding to ctRAGE | [7][8] |

Caption: Table 1. In Vitro Binding Affinity of this compound.

| Cell Type | Parameter | Value | Assay | Reference |

| Human Aortic Smooth Muscle Cells | IC50 | 120 nM | Wound Healing Assay | [7][8] |

Caption: Table 2. In Vitro Inhibitory Activity of this compound.

| Model | Treatment | Cytokine | Effect | Reference |

| Diabetic Mice | This compound | TNF-α | Reduction in plasma concentration | [4][7] |

| Diabetic Mice | This compound | IL-6 | Reduction in plasma concentration | [4][7] |

| Diabetic Mice | This compound | CCL2/JE-MCP1 | Reduction in plasma concentration | [4][7] |

Caption: Table 3. In Vivo Effects of this compound on Inflammatory Cytokines.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration, a process often stimulated by RAGE signaling.

-

Cell Culture: Plate human aortic smooth muscle cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh media containing various concentrations of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition. The IC50 value can be determined by plotting the percentage of inhibition of wound closure against the log concentration of this compound.

Förster Resonance Energy Transfer (FRET) Assay for ctRAGE-DIAPH1 Interaction

FRET assays are employed to directly measure the inhibitory effect of this compound on the interaction between ctRAGE and DIAPH1 in a cellular context.

-

Constructs: Co-transfect cells with plasmids encoding ctRAGE fused to a donor fluorophore (e.g., CFP) and DIAPH1 fused to an acceptor fluorophore (e.g., YFP).

-

Treatment: Incubate the transfected cells with varying concentrations of this compound or a vehicle control.

-

FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a suitable fluorescence microscope or plate reader.

-

Analysis: Calculate the FRET efficiency, which is proportional to the interaction between ctRAGE and DIAPH1. A decrease in FRET efficiency in the presence of this compound indicates inhibition of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy can be used to confirm the direct binding of this compound to ctRAGE and to map the binding site.

-

Sample Preparation: Prepare a sample of purified, isotopically labeled (e.g., 15N) ctRAGE protein in a suitable NMR buffer.

-

Titration: Acquire a baseline 1H-15N HSQC spectrum of the protein. Subsequently, add increasing molar equivalents of this compound to the protein sample and acquire an HSQC spectrum at each titration point.

-

Data Analysis: Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of this compound. Residues exhibiting significant chemical shift changes are likely part of or in close proximity to the binding site.

In Vivo Studies in Diabetic Mouse Models

Animal models of diabetes are utilized to evaluate the therapeutic potential of this compound in a disease context.

-

Animal Model: Induce diabetes in mice (e.g., using streptozotocin).

-

Drug Administration: Administer this compound or a vehicle control to the diabetic mice via a suitable route (e.g., oral gavage). Dosing regimens may vary depending on the study's objectives.[5][6]

-

Wound Healing Model: Create a full-thickness cutaneous wound on the dorsum of the anesthetized mice. Monitor wound closure over time by measuring the wound area.

-

Cytokine Analysis: At the end of the study, collect blood samples and measure the plasma concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, CCL2) using ELISA or multiplex bead-based assays.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the RAGE signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: RAGE Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a novel therapeutic strategy for diseases driven by chronic inflammation mediated by the RAGE pathway. Its unique mechanism of targeting the intracellular ctRAGE-DIAPH1 interaction provides a comprehensive blockade of RAGE signaling. The data presented in this guide underscore its potential as a lead compound for the development of new treatments for diabetic complications and other inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

References

- 1. A Simple In-Vivo Method for Evaluation of Antibiofilm and Wound Healing Activity Using Excision Wound Model in Diabetic Swiss Albino Mice [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. mesoscale.com [mesoscale.com]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying macromolecular interactions in living cells using FRET two-hybrid assays | Springer Nature Experiments [experiments.springernature.com]

- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

RAGE 229 and the RAGE Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Receptor for Advanced Glycation End products (RAGE) is a multiligand receptor of the immunoglobulin superfamily critically implicated in the pathogenesis of a wide range of chronic inflammatory diseases, including diabetes, neurodegenerative disorders, and cancer.[1][2] Its activation by a diverse array of ligands, such as Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), triggers a complex cascade of intracellular signaling events.[2][3] This cascade culminates in the activation of key transcription factors like NF-κB, leading to a sustained pro-inflammatory state, oxidative stress, and cellular dysfunction.[4][5] RAGE signaling is therefore a prime therapeutic target. Historically, strategies have focused on blocking the extracellular ligand-receptor interaction. However, a novel approach targets the crucial intracellular interaction between the RAGE cytoplasmic tail (ctRAGE) and the formin protein Diaphanous-1 (DIAPH1), which is essential for signal transduction.[6][7] RAGE229 is a first-in-class small-molecule antagonist developed to specifically disrupt this ctRAGE-DIAPH1 interaction, offering a promising new strategy to comprehensively inhibit RAGE-mediated pathology.[6][8] This guide provides an in-depth overview of the RAGE signaling pathway, the mechanism of action of RAGE229, and detailed experimental protocols for studying this critical axis.

The RAGE Receptor and its Ligands

RAGE is a transmembrane protein consisting of three extracellular immunoglobulin-like domains (a V-type and two C-type), a single transmembrane helix, and a short, highly-charged cytoplasmic tail essential for signaling.[4][9] While expressed at low levels in most adult tissues under normal physiological conditions, its expression is significantly upregulated at sites of inflammation, injury, or metabolic stress.[2] This upregulation is driven by its own signaling through a positive feedback loop involving NF-κB, amplifying and perpetuating the inflammatory response.[2][10]

A key feature of RAGE is its ability to bind to a wide variety of structurally diverse ligands, leading to its classification as a pattern recognition receptor.[1][11] Major classes of RAGE ligands include:

-

Advanced Glycation End products (AGEs): A heterogeneous group of molecules formed through the non-enzymatic glycation and oxidation of proteins and lipids, which accumulate in conditions like diabetes and aging.[5]

-

S100/Calgranulins: A family of calcium-binding proteins that act as alarmins or damage-associated molecular patterns (DAMPs), released during cellular stress or injury.[2][12]

-

High Mobility Group Box 1 (HMGB1): A nuclear protein released by necrotic or activated immune cells that functions as a potent pro-inflammatory cytokine.[1][4]

-

Amyloid-β (Aβ): Peptides that aggregate in the brains of Alzheimer's disease patients, where RAGE mediates their neurotoxic effects.[1][13]

-

Other Ligands: Including lysophosphatidic acid (LPA), phosphatidylserine (B164497) (PS), and complement component 1q (C1q).[1][2]

The RAGE Signaling Pathway

The binding of ligands to the extracellular V-domain of RAGE is believed to induce receptor dimerization or oligomerization, which initiates a downstream signaling cascade.[9][14] A critical and indispensable step in this process is the recruitment of the formin protein DIAPH1 to the cytoplasmic tail of RAGE (ctRAGE).[6][7] This interaction serves as the primary signal transduction event, leading to the activation of multiple downstream pathways.

Key Downstream Signaling Cascades:

-

Rho GTPases (Cdc42/Rac1): The RAGE-DIAPH1 complex activates small GTPases like Cdc42 and Rac1.[5]

-

MAPK Pathways: Activation of Rho GTPases leads to the phosphorylation and activation of several Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and SAPK/JNK.[1][2]

-

PI3K/AKT Pathway: RAGE signaling can also activate the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation.[1][15]

-

JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription pathway can also be triggered by RAGE activation, contributing to the inflammatory response.[1][2]

-

NF-κB Activation: A central hub for these pathways is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] This is a pivotal event, as NF-κB translocates to the nucleus and drives the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines (CCL2/MCP-1), and adhesion molecules (VCAM-1, ICAM-1).[1][4]

-

Positive Feedback Loop: NF-κB also binds to the promoter region of the RAGE gene itself, upregulating receptor expression and creating a vicious cycle of sustained inflammation.[2][10]

The culmination of these signaling events results in increased oxidative stress, inflammation, cellular migration, proliferation, and apoptosis, contributing significantly to the pathology of numerous chronic diseases.[4][15]

RAGE229: A Specific ctRAGE-DIAPH1 Antagonist

RAGE229 is a novel, orally active small-molecule inhibitor designed to specifically block the intracellular RAGE signaling cascade.[6][16] Unlike extracellular antagonists that may only block certain ligand interactions, RAGE229 targets the common, essential downstream interaction between the RAGE cytoplasmic tail and DIAPH1.[6][8] By preventing this crucial protein-protein interaction, RAGE229 effectively abrogates the entirety of the downstream signaling output, regardless of the specific extracellular ligand.[6][17]

Quantitative Data for RAGE229

The efficacy of RAGE229 has been characterized in multiple assays, demonstrating high-affinity binding and potent biological activity.[8][18][19]

| Parameter | Description | Value | Reference(s) |

| KD | Dissociation constant for RAGE229 binding to the cytoplasmic tail of RAGE (ctRAGE). | 2 nM | [8][18][19] |

| IC50 | Half maximal inhibitory concentration for CML-AGE stimulated smooth muscle cell migration. | 26 nM | [16][19] |

| IC50 | Half maximal inhibitory concentration for human aortic smooth muscle cell migration in a wound healing assay. | 120 nM | [6][8][18] |

In preclinical mouse models of diabetes, administration of RAGE229 has been shown to mitigate both short- and long-term complications, including reducing plasma concentrations of inflammatory cytokines like TNF-α, IL-6, and CCL2, without affecting blood glucose levels.[6][8][19]

Experimental Protocols

Investigating the RAGE signaling pathway and the efficacy of inhibitors like RAGE229 involves a variety of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of RAGE activation and inhibition on cell migration, a key process in inflammation and disease progression.[20][21]

-

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is measured over time.[11]

-

Materials:

-

Human Aortic Smooth Muscle Cells (SMCs) or other relevant cell types.

-

12-well or 24-well culture plates.

-

Sterile p200 pipette tips.

-

Culture medium (e.g., DMEM with low serum to minimize proliferation).

-

RAGE Ligand (e.g., CML-AGE).

-

RAGE229 or other inhibitors.

-

Phase-contrast microscope with a camera and incubation chamber.

-

-

Methodology:

-

Cell Seeding: Seed SMCs into wells at a density that allows them to form a confluent monolayer (95-100%) within 24 hours.[11]

-

Starvation (Optional): Once confluent, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

-

Scratching: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer. A consistent pressure and angle should be used for all wells.[22]

-

Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.

-

Treatment: Add fresh low-serum medium containing the experimental treatments: vehicle control, RAGE ligand alone, RAGE229 alone, and RAGE ligand + RAGE229.

-

Imaging: Immediately after treatment, place the plate on a microscope stage incubator (37°C, 5% CO2). Capture images of the same wound area in each well at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[22]

-

Analysis: Measure the area or width of the cell-free gap in the images from each time point. The percentage of wound closure can be calculated relative to the initial wound area at time 0.[21]

-

Western Blotting for Signaling Protein Phosphorylation

This technique is used to measure the activation of key downstream signaling proteins like ERK and AKT, which are phosphorylated upon activation.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the protein of interest.[1]

-

Materials:

-

Cultured cells, treated as required (e.g., with RAGE ligand +/- RAGE229).

-

Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT).[1][6]

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[23]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[23]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated + unphosphorylated) form of the protein (e.g., anti-total-ERK).[6]

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the physical interaction between two proteins, such as ctRAGE and DIAPH1, within a cell.[24]

-

Principle: An antibody targeting a "bait" protein (e.g., RAGE) is used to pull it out of a cell lysate. If a "prey" protein (e.g., DIAPH1) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.[25]

-

Materials:

-

Cell lysate prepared in a non-denaturing Co-IP lysis buffer.

-

Primary antibody against the bait protein (e.g., anti-RAGE).

-

Isotype control IgG (e.g., Rabbit IgG) as a negative control.

-

Protein A/G magnetic or agarose (B213101) beads.

-

Wash buffer and elution buffer.

-

Western blot reagents to detect the prey protein (e.g., anti-DIAPH1).

-

-

Methodology:

-

Lysate Preparation: Prepare cell lysate using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[26]

-

Pre-clearing: Incubate the lysate with beads and a control IgG for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.[26]

-

Immunoprecipitation: Add the specific anti-RAGE antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation to form antigen-antibody complexes.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antigen-antibody complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[25]

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein (DIAPH1). A band in the anti-RAGE IP lane, but not in the control IgG lane, confirms the interaction.[7]

-

Förster Resonance Energy Transfer (FRET) Assay

FRET is a powerful microscopy-based technique to confirm protein-protein interactions in living cells and to demonstrate the disruptive effect of an inhibitor like RAGE229.[4][24]

-

Principle: FRET is a non-radiative energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in very close proximity (1-10 nm). If RAGE is tagged with a donor fluorophore (e.g., CFP) and DIAPH1 with an acceptor (e.g., YFP), an interaction will result in energy transfer, causing a decrease in donor fluorescence lifetime and an increase in sensitized acceptor emission.[3]

-

Materials:

-

Expression vectors for RAGE-CFP (donor) and DIAPH1-YFP (acceptor).

-

Live-cell imaging microscope equipped for FRET detection (e.g., with appropriate filter sets for sensitized emission or a system for fluorescence lifetime imaging microscopy - FLIM).

-

-

Methodology:

-

Transfection: Co-transfect cells with plasmids encoding the RAGE-donor and DIAPH1-acceptor fusion proteins. Include controls: donor-only, acceptor-only, and an untransfected control.[9]

-

Cell Culture and Treatment: Culture the transfected cells. Before imaging, treat the cells with vehicle, RAGE ligand, and/or RAGE229 for the desired time.

-

Imaging (Sensitized Emission Method):

-

Acquire three images:

-

Donor Channel: Excite at the donor wavelength (e.g., ~430 nm for CFP) and detect at the donor emission wavelength (e.g., ~475 nm).

-

Acceptor Channel: Excite at the acceptor wavelength (e.g., ~514 nm for YFP) and detect at the acceptor emission wavelength (e.g., ~530 nm).

-

FRET Channel: Excite at the donor wavelength and detect at the acceptor emission wavelength.[3]

-

-

-

Analysis: The raw FRET channel signal must be corrected for spectral bleed-through (donor emission leaking into the FRET channel) and acceptor cross-excitation (direct excitation of the acceptor by the donor excitation wavelength).[4] After correction, a normalized FRET efficiency can be calculated. An increase in FRET efficiency upon ligand stimulation, which is then reduced by RAGE229, demonstrates the inhibitor's efficacy in disrupting the RAGE-DIAPH1 interaction.

-

Conclusion and Future Directions

The RAGE signaling pathway is a central driver of chronic inflammation and cellular damage in a multitude of diseases. While extracellular inhibitors like FPS-ZM1 and Azeliragon (TTP488) have been explored, with some advancing to clinical trials, they face challenges related to the diverse nature of RAGE ligands and their binding sites.[1][23] The development of intracellular inhibitors like RAGE229, which target the common and essential RAGE-DIAPH1 signaling node, represents a significant advancement. This strategy offers the potential for a more comprehensive blockade of the RAGE axis. The data presented for RAGE229, particularly its high affinity and potent inhibition of key pathological processes like cell migration and inflammation in preclinical models, underscore its therapeutic promise.[6][8] Future research will focus on optimizing the potency and pharmacokinetic properties of RAGE229 and similar molecules, with the ultimate goal of translating this novel therapeutic strategy into clinical applications for diabetes, neurodegenerative diseases, and other RAGE-mediated pathologies.[27]

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]

- 3. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coimmunoprecipitation [protocols.io]

- 11. clyte.tech [clyte.tech]

- 12. researchgate.net [researchgate.net]

- 13. cloud-clone.com [cloud-clone.com]

- 14. Structural Basis for Ligand Recognition and Activation of RAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mybiosource.com [mybiosource.com]

- 16. academic.oup.com [academic.oup.com]

- 17. portlandpress.com [portlandpress.com]

- 18. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]

- 19. NF-KappaB p65 DNA-Binding ELISA Kit | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 20. Studying Wound Healing of Smooth Muscle Cells | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 21. Wound healing assay | Abcam [abcam.com]

- 22. med.virginia.edu [med.virginia.edu]

- 23. benchchem.com [benchchem.com]

- 24. Glycation & the RAGE axis: targeting signal transduction through Diaph1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 26. assaygenie.com [assaygenie.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ctRAGE-DIAPH1 Interaction and its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between the cytoplasmic tail of the Receptor for Advanced Glycation End Products (ctRAGE) and Diaphanous-related formin 1 (DIAPH1) is a critical node in proinflammatory signaling. This interaction is implicated in the pathogenesis of a multitude of chronic diseases, including diabetic complications, neurodegenerative disorders, and cancer. Consequently, the ctRAGE-DIAPH1 interface has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the ctRAGE-DIAPH1 interaction, detailing the signaling pathways, summarizing quantitative data for known inhibitors, and providing detailed experimental protocols for studying this interaction. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

The ctRAGE-DIAPH1 Signaling Axis

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily.[1][2] Upon engagement with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), RAGE undergoes a conformational change that facilitates the interaction of its cytoplasmic tail (ctRAGE) with DIAPH1.[1][3] DIAPH1, a member of the formin family of proteins, is essential for actin polymerization and plays a crucial role in cell migration and signal transduction.[4][5]

The binding of ctRAGE to the formin homology 1 (FH1) domain of DIAPH1 is a pivotal event that initiates a cascade of downstream signaling events.[5][6][7] This interaction is a prerequisite for RAGE-mediated activation of various signaling pathways, including the Rho GTPases (Rac1 and Cdc42), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways.[1][8] These pathways, in turn, lead to the activation of transcription factors such as NF-κB, culminating in the expression of proinflammatory cytokines and mediators.[3][9]

Signaling Pathway Diagram

References

- 1. Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RAGE (receptor) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The RAGE/DIAPH1 axis: mediator of obesity and proposed biomarker of human cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

RAGE 229: A Novel Therapeutic Agent Targeting Intracellular Signaling in Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia and the subsequent development of debilitating micro- and macrovascular complications. The Receptor for Advanced Glycation End-products (RAGE) has been identified as a key player in the pathogenesis of diabetic complications by mediating inflammatory and fibrotic responses. RAGE 229, a novel small-molecule inhibitor, represents a paradigm shift in targeting the RAGE signaling axis. Unlike previous strategies focusing on the extracellular domain of RAGE, this compound uniquely targets the intracellular interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a critical step in downstream signal transduction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and the underlying signaling pathways, to support further research and development in this promising therapeutic area.

Introduction

The persistent hyperglycemia in diabetes leads to the formation and accumulation of advanced glycation end-products (AGEs), which are major ligands for RAGE. The engagement of RAGE by AGEs and other ligands, such as S100 proteins and high mobility group box 1 (HMGB1), triggers a cascade of intracellular signaling events that contribute to a state of chronic inflammation and tissue damage. This process is central to the development of diabetic nephropathy, retinopathy, neuropathy, and accelerated atherosclerosis.

Traditional therapeutic approaches targeting the RAGE pathway have focused on blocking the extracellular ligand-receptor interaction. However, the promiscuous nature of ligand binding to RAGE has posed significant challenges. This compound circumvents this by inhibiting the pivotal intracellular interaction between ctRAGE and DIAPH1, thereby attenuating the entire downstream signaling cascade.[1] Preclinical studies in murine models of both type 1 and type 2 diabetes have demonstrated the potential of this compound to mitigate diabetic complications without affecting blood glucose levels.[2]

Mechanism of Action of this compound

This compound is a potent, orally active small-molecule inhibitor that selectively disrupts the interaction between the cytoplasmic tail of RAGE and the formin homology 1 (FH1) domain of DIAPH1.[1] This interaction is a critical node for RAGE-mediated signal transduction. By binding to ctRAGE, this compound prevents the recruitment of DIAPH1, thereby inhibiting the activation of downstream signaling pathways implicated in diabetic complications. These pathways include the activation of Rho GTPases (Rac1 and Cdc42), mitogen-activated protein kinases (MAPKs) such as JNK and p38, and the transcription factor NF-κB, which collectively drive the expression of pro-inflammatory cytokines and chemokines.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant therapeutic potential in various preclinical models of diabetic complications. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (KD) to ctRAGE | 2 nM | Cell-free | [3][4] |

| IC50 for SMC Migration Inhibition | 26 nM - 120 nM | Human Aortic Smooth Muscle Cells | [3][4] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Diabetes

| Diabetic Complication | Model | Key Finding | Quantitative Result | Reference |

| Cardiac Ischemia/Reperfusion Injury | Type 1 Diabetic Mice | Reduced infarct size | 28% heart muscle death (this compound) vs. 38% (control) | [5] |

| Wound Healing | Type 2 Diabetic Mice | Accelerated wound closure | 90% wound closure in 21 days (this compound) vs. 65% (untreated) | [5] |

| Diabetic Nephropathy | Type 1 and Type 2 Diabetic Mice | Reduced kidney damage | Significantly less mesangial sclerosis and reduced plasma inflammatory markers | [2][6] |

| Inflammation | Diabetic Mice | Reduced systemic inflammation | Significant reduction in plasma TNF-α, IL-6, and CCL2/JE-MCP1 | [2] |

Signaling Pathways

The inhibition of the ctRAGE-DIAPH1 interaction by this compound has profound effects on downstream signaling cascades. The following diagrams illustrate the targeted pathway and the proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings on this compound. The following sections provide overviews of the key experimental protocols used in the preclinical evaluation of this compound.

ctRAGE-DIAPH1 Interaction Assay

This in vitro assay is fundamental to screening for and characterizing inhibitors of the ctRAGE-DIAPH1 interaction.

Protocol Outline:

-

Protein Expression and Purification: Recombinant ctRAGE and the FH1 domain of DIAPH1 are expressed in E. coli and purified using affinity chromatography.

-

Fluorescent Labeling: ctRAGE is labeled with a FRET donor (e.g., a lanthanide) and DIAPH1-FH1 with a FRET acceptor (e.g., a fluorescent protein or dye).

-

Assay Performance: Labeled proteins are incubated in a microplate format in the presence of varying concentrations of this compound or a vehicle control.

-

Signal Detection: The FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the protein-protein interaction.

-

Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.

In Vivo Wound Healing Assay in Diabetic Mice

This model assesses the efficacy of this compound in improving impaired wound healing, a common complication of diabetes.

Protocol Outline:

-

Animal Model: Diabetic mice (e.g., db/db mice) are used.

-

Wound Creation: A full-thickness excisional wound is created on the dorsum of the anesthetized mouse using a biopsy punch.

-

Treatment: this compound is administered orally (e.g., mixed in chow) or via other appropriate routes. A control group receives a vehicle.

-

Wound Closure Monitoring: The wound area is measured at regular intervals using digital photography and image analysis software.

-

Histological Analysis: At the end of the study, the wound tissue is harvested, sectioned, and stained (e.g., with H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

Murine Model of Cardiac Ischemia/Reperfusion (I/R) Injury

This model evaluates the cardioprotective effects of this compound.

Protocol Outline:

-

Surgical Preparation: The mouse is anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

-

Reperfusion: After a defined period of ischemia, the suture is removed to allow for reperfusion of the myocardium.

-

Treatment: this compound or vehicle is administered prior to or during the I/R procedure.

-

Infarct Size Assessment: After a period of reperfusion, the heart is excised, and the infarct size is determined by staining with triphenyltetrazolium (B181601) chloride (TTC).

Histological Analysis of Diabetic Nephropathy

This protocol is used to evaluate the renal-protective effects of this compound.

Protocol Outline:

-

Tissue Collection and Preparation: Kidneys are harvested from diabetic mice treated with this compound or vehicle. The kidneys are fixed in formalin and embedded in paraffin.

-

Staining: Kidney sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix, and with Masson's trichrome to assess fibrosis.

-

Immunohistochemistry: Sections can be stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., collagen IV).

-

Microscopic Analysis: The stained sections are examined under a microscope, and quantitative analysis of glomerular volume, mesangial expansion, and interstitial fibrosis is performed using image analysis software.

Future Directions and Conclusion

This compound represents a promising, novel therapeutic strategy for the treatment of diabetic complications. Its unique intracellular mechanism of action offers potential advantages over traditional extracellular RAGE antagonists. The robust preclinical data in various models of diabetic complications underscore its therapeutic potential.

Future research should focus on the continued optimization of the this compound chemical scaffold to enhance its potency and pharmacokinetic properties. Further long-term efficacy and safety studies in larger animal models are warranted to support the translation of this promising therapeutic agent into human clinical trials. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors and accelerate the development of this compound as a novel treatment for the millions of individuals affected by diabetes.

References

- 1. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]

- 4. Video: A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery [jove.com]

- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the RAGE 229 Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of RAGE 229, a potent and orally active antagonist of the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. Information is presented for professionals in research and drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental data.

Introduction to RAGE and the RAGE-DIAPH1 Axis

The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand transmembrane receptor belonging to the immunoglobulin superfamily.[1] RAGE is implicated in a variety of pathological processes, including inflammation, diabetic complications, neurodegenerative disorders, and cancer.[2][3] It binds a diverse array of ligands, such as Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1).[4][5]

Upon ligand binding to its extracellular domain, RAGE initiates a complex intracellular signaling cascade.[6] A critical step in this process is the interaction of the cytoplasmic tail of RAGE (ctRAGE) with the intracellular effector protein Diaphanous-1 (DIAPH1), a member of the formin family.[5] This RAGE-DIAPH1 interaction is essential for downstream signaling, leading to the activation of transcription factors like NF-κB and subsequent pro-inflammatory gene expression.[7]

This compound: A ctRAGE-DIAPH1 Interaction Antagonist

This compound is a small molecule inhibitor designed to specifically disrupt the interaction between ctRAGE and DIAPH1.[8][9] By doing so, it effectively blocks the intracellular RAGE signaling pathway, thereby mitigating the downstream inflammatory effects.[8]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[4-[7-Cyano-4-(4-morpholinylmethyl)-2-quinolinyl]phenyl]acetamide | [9] |

| Molecular Formula | C23H22N4O2 | [9][10] |

| Molecular Weight | 386.45 g/mol | [9] |

| CAS Number | 2143072-85-7 | [9] |

| Purity | ≥98% | [9] |

| Solubility | Soluble to 100 mM in DMSO | [9] |

| Storage | Store at -20°C | [9] |

This compound has demonstrated high-affinity binding to ctRAGE and potent inhibition of RAGE-mediated cellular processes.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (KD) | 2 nM | ctRAGE | [8][9] |

| IC50 (SMC Migration) | 26 nM | Smooth Muscle Cells (SMCs) | [8][10] |

| IC50 (Wound Healing) | 120 nM | Human Aortic Smooth Muscle Cells | [9] |

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the binding of DIAPH1 to the cytoplasmic tail of RAGE. This disruption is central to its therapeutic potential. The signaling pathway affected by this compound is illustrated below.

Caption: this compound inhibits the interaction between ctRAGE and DIAPH1, blocking downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for an in vitro wound healing assay used to assess the inhibitory effect of this compound on cell migration.

Objective: To evaluate the effect of this compound on the migration of human aortic smooth muscle cells (HASMCs).

Materials:

-

Human Aortic Smooth Muscle Cells (HASMCs)

-

Appropriate cell culture medium (e.g., SmGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

24-well culture plates

-

200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed HASMCs in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Culture the cells until they reach approximately 90-100% confluency.

-

Serum Starvation: To minimize cell proliferation, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).

-

Wound Creation: Create a linear "scratch" or wound in the confluent monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the medium with a fresh low-serum medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM). A vehicle control (DMSO) should be included.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Image Acquisition (Time X): Capture images of the same predefined locations at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points for each treatment condition. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] * 100

-

IC50 Determination: Plot the percentage of wound closure against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Caption: Workflow for the in vitro wound healing (scratch) assay.

In Vivo Efficacy

In animal models of diabetes, oral or intravenous administration of this compound has been shown to reduce plasma concentrations of inflammatory cytokines such as TNF-α, IL-6, and CCL2/JE-MCP1.[8][9] These findings highlight the therapeutic potential of this compound in mitigating the complications associated with diabetes and other inflammatory conditions, without affecting blood glucose levels.[9]

Conclusion

This compound is a promising therapeutic agent that targets the intracellular RAGE-DIAPH1 signaling axis. Its high affinity and potent inhibitory activity, demonstrated in both in vitro and in vivo models, make it a valuable tool for research and a potential candidate for the development of novel treatments for a range of inflammatory diseases. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. Receptor for Advanced Glycation Endproducts (RAGE), Its Ligands, and Soluble RAGE: Potential Biomarkers for Diagnosis and Therapeutic Targets for Human Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Ligand Recognition and Activation of RAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 1.5 Å Crystal Structure of Human Receptor for Advanced Glycation Endproducts (RAGE) Ectodomains Reveals Unique Features Determining Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. This compound | TargetMol [targetmol.com]

Preliminary Preclinical Assessment of RAGE 229: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for RAGE 229. The information provided herein is intended for research and informational purposes only and does not constitute a formal toxicity report.

Executive Summary

This compound is an experimental, orally active small molecule inhibitor that disrupts the intracellular signaling of the Receptor for Advanced Glycation Endproducts (RAGE).[1] It functions by specifically antagonizing the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1), a key step in the RAGE signaling cascade.[1][2][3] Preclinical studies, primarily in murine models of diabetes, suggest that this compound mitigates inflammatory responses and reduces complications associated with the disease, such as kidney damage and impaired wound healing.[2][4][5] While formal toxicity studies are not extensively detailed in the available literature, the reported in vitro and in vivo data provide an initial assessment of its biological activity and tolerability in these models. This document provides a technical guide to the existing preclinical data on this compound.

Mechanism of Action: Targeting the RAGE-DIAPH1 Axis

RAGE is a multi-ligand receptor of the immunoglobulin superfamily that, upon engagement by ligands such as advanced glycation endproducts (AGEs) and S100 proteins, initiates a complex intracellular signaling cascade.[6][7] This signaling is implicated in various pathological processes, including inflammation, oxidative stress, and cellular dysfunction, particularly in the context of diabetes and its complications.[5][6][8]

The cytoplasmic tail of RAGE is crucial for its signal transduction.[2][9] this compound's mechanism of action is centered on the inhibition of the protein-protein interaction between ctRAGE and the formin protein DIAPH1.[1][2][3] By preventing this interaction, this compound effectively blocks downstream signaling pathways that lead to the activation of pro-inflammatory transcription factors like NF-κB.[10]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type | Assay | Source |

| Binding Affinity (KD) | 2 nM | - | Binding to ctRAGE | [1][3] |

| IC50 | 26 nM | Murine Smooth Muscle Cells (SMCs) | Cell Migration Assay | [1] |

| IC50 | 120 nM | Human Aortic Smooth Muscle Cells | Wound Healing Assay | [3] |

Table 2: In Vivo Administration and Efficacy of this compound in Murine Models

| Administration Route | Dosage | Frequency | Duration | Key Efficacy Endpoints | Source |

| Oral Gavage | 5 mg/kg | Twice Daily | 4 days | Attenuation of diabetic complications | [1] |

| Intraperitoneal (IP) | 5 mg/kg | Every 12 hours | 4 doses | Reduction in plasma inflammatory markers | [1] |

| Dietary (in chow) | 3, 10, 30 mg/kg/day | Daily | Long-term | Reduction of pathological and functional indices of diabetic kidney disease | [1] |

| Not Specified | Not Specified | Not Specified | Not Specified | Reduction in inflammation score and infarct area | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of scientific findings. The following outlines the methodologies for key experiments cited in the literature.

In Vitro Cell Migration Assay

-

Cell Line: Murine Aortic Smooth Muscle Cells (SMCs) that endogenously express RAGE and DIAPH1.

-

Stimulus: Carboxymethyllysine-advanced glycation endproduct (CML-AGE) is used to stimulate the SMCs.

-

Assay Principle: A "scratch wound" is created in a confluent monolayer of SMCs. The ability of the cells to migrate and close the wound in the presence of CML-AGE and varying concentrations of this compound is monitored.

-

Concentration Range: 0.00006 - 10 µM.

-

Incubation Time: 1.5 hours.

-

Endpoint: The concentration of this compound that inhibits cell migration by 50% (IC50) is determined.

In Vivo Studies in Murine Models of Diabetes

-

Animal Models: Male and female mice with induced type 1-like or type 2-like diabetes.

-

Drug Administration:

-

Oral Gavage: this compound administered at 5 mg/kg twice daily.

-

Intraperitoneal Injection: this compound administered at 5 mg/kg every 12 hours for a total of four doses.

-

Dietary Admixture: this compound mixed into chow to achieve daily doses of 3, 10, or 30 mg/kg.

-

-

Efficacy Assessment:

-

Inflammatory Markers: Measurement of plasma concentrations of TNF-α, IL-6, and CCL2/JE-MCP1.

-

Cardiac Ischemia Model: Temporary blockage of coronary arteries to assess the impact on infarct size.

-

Wound Healing: Assessment of the rate of wound closure over 21 days.

-

Diabetic Nephropathy: Evaluation of kidney damage through pathological and functional indices.

-

-

Key Finding: this compound was observed to reduce diabetic complications without lowering blood glucose concentrations.[2]

Preliminary Safety and Toxicity Assessment

The available literature on this compound primarily focuses on its therapeutic efficacy in preclinical models of diabetic complications. There is a notable absence of dedicated, formal toxicology studies, such as acute or chronic toxicity assessments, genotoxicity, or reproductive toxicity evaluations.

However, the reported in vivo studies in mice, which involved various administration routes and durations, did not mention any overt signs of toxicity or adverse effects. The compound appears to be well-tolerated at the efficacious doses reported. It is important to note that these observations are ancillary to the primary efficacy endpoints of the studies and should not be interpreted as a comprehensive safety evaluation.

Conclusion and Future Directions

This compound represents a novel therapeutic approach targeting the intracellular RAGE-DIAPH1 signaling axis. The preliminary preclinical data are promising, demonstrating its potential to mitigate inflammation and tissue damage in the context of diabetes. While the compound appears to be tolerated in the reported animal studies, a thorough and formal toxicological evaluation is a critical next step in its development pathway. Future research should focus on comprehensive safety pharmacology and toxicology studies to establish a clear safety profile for this compound before it can be considered for clinical investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Experimental Compound Counters Diabetic Complications | NYU Langone News [nyulangone.org]

- 6. RAGE (receptor) - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the Receptor for Advanced Glycation End Products Enhances the Cytotoxic Effect of Gemcitabine in Murine Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of RAGE 229

An extensive search for "RAGE 229" has yielded no specific, publicly available information regarding its discovery, development, or associated experimental data. This suggests that "this compound" may be an internal project designation not yet disclosed in scientific literature, a misnomer, or a compound that has not progressed to a stage of public documentation.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on "this compound" as requested.

To fulfill the core requirements of your request for a detailed technical guide, please provide the name of a publicly documented molecule, preferably one with published research on its discovery, mechanism of action, and clinical or preclinical data. For example, a well-documented RAGE inhibitor like Azeliragon (TTP488) or FPS-ZM1 could serve as a suitable topic for the creation of the requested in-depth guide, including data tables, experimental protocols, and signaling pathway diagrams.

Methodological & Application

Application Notes and Protocols: RAGE 229 for In Vivo Studies in Mouse Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of diabetic complications. The interaction of RAGE with its ligands, such as Advanced Glycation End Products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), triggers a cascade of intracellular signaling events that lead to chronic inflammation, oxidative stress, and tissue damage. RAGE 229 is a small-molecule antagonist that uniquely targets the intracellular signaling of RAGE by inhibiting the interaction between the cytoplasmic tail of RAGE (ctRAGE) and Diaphanous-1 (DIAPH1).[1][2] This interaction is a critical step in the RAGE signaling pathway, and its inhibition by this compound has been shown to mitigate diabetic complications in preclinical mouse models without affecting blood glucose levels.[1] These application notes provide a comprehensive overview of the in vivo dosage of this compound in mouse models of diabetes, detailed experimental protocols, and insights into its mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and effects of this compound in various mouse models of diabetes.

Table 1: this compound In Vivo Dosage and Administration

| Mouse Model | Type of Diabetes | Administration Route | Dosage | Duration of Treatment | Reference |

| C57BL/6J (STZ-induced) | Type 1-like | Intraperitoneal (IP) | 5 mg/kg, every 12 hours | 4 doses total | [3] |

| Female CF-1 mice (STZ-induced) | Type 1-like | Oral Gavage | 5 mg/kg, twice daily | 4 days | [3] |

| Male and Female BTBR ob/ob | Type 2-like | Medicated Chow | 150 ppm (approx. 30 mg/kg/day) | 4 months | [1] |

| Male and Female Type 1-like diabetic mice | Type 1-like | Medicated Chow | 150 ppm | Long-term | [1] |

| C57BL/6J and BTBR ob/ob mice | Type 1 & 2-like | Medicated Chow | 15, 50, 150 ppm (approx. 3, 10, 30 mg/kg/day) | Not specified | [3] |

Table 2: Reported In Vivo Efficacy of this compound in Diabetic Mouse Models

| Mouse Model | Efficacy Endpoint | Result of this compound Treatment | Reference |

| Male and Female Type 1-like diabetic mice | Diabetic Kidney Disease | Reduced mesangial sclerosis, podocyte effacement, and GBM thickness. | [1] |

| Male and Female BTBR ob/ob mice | Diabetic Kidney Disease | Reduced mesangial sclerosis. | [1] |

| Type 2-like diabetic mice | Wound Healing | Accelerated wound closure. | [1] |

| Diabetic mice | Plasma Cytokines | Reduced levels of TNF-α, IL-6, and CCL2/JE-MCP1. | [1][4] |

| Male mice with Type 1-like diabetes | Cardiac Ischemia | Reduced infarct volume after coronary artery blockage. | [5] |

Signaling Pathway

This compound acts by disrupting the interaction between the cytoplasmic tail of RAGE and DIAPH1, a key step in the intracellular signal transduction cascade. This inhibition prevents the downstream activation of pro-inflammatory pathways.

Experimental Workflows

A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of diabetic nephropathy involves several key stages, from induction of diabetes to the final analysis of kidney tissue.

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) Oral Gavage Formulation

This protocol yields a 5 mg/mL solution of this compound suitable for oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a 50 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL final working solution, take 100 µL of the 50 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 to the this compound stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 5 mg/mL.[3]

b) Intraperitoneal (IP) Injection Formulation

For IP injections, this compound can be dissolved in a vehicle such as a mixture of DMSO and saline. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

c) Medicated Chow Preparation

This protocol provides a general guideline for preparing medicated chow in a research setting. It is recommended to have the diet commercially prepared for consistency and quality control if possible.

Materials:

-

This compound powder

-

Powdered rodent chow

-

Small amount of a suitable solvent for this compound (e.g., DMSO) if needed for initial solubilization

-

Binder (e.g., corn starch and water)

Procedure:

-

Calculate the required amount of this compound to achieve the desired concentration in ppm (mg of drug per kg of chow). For example, for 150 ppm in 1 kg of chow, 150 mg of this compound is needed.

-

If this compound is not readily miscible with the powdered chow, it can be pre-dissolved in a minimal amount of a volatile solvent.

-

In a fume hood, gradually add the this compound (or the this compound solution) to the powdered chow in a mixer and blend until a homogenous mixture is achieved.

-

Prepare a binder by mixing corn starch with a small amount of water.

-

Slowly add the binder to the medicated chow powder while mixing to form a dough-like consistency.

-

Extrude the medicated dough into pellets using a pellet mill or a syringe with the tip cut off.

-

Dry the pellets at a low temperature (e.g., 40°C) until they are hard and dry.

-

Store the medicated chow in airtight containers, protected from light, at 4°C.

Induction of Diabetes in Mouse Models

a) Type 1-like Diabetes: Streptozotocin (STZ) Induction

This protocol describes the induction of diabetes in mice using multiple low doses of STZ.

Materials:

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5)

-

Insulin (B600854) syringes (28-30G)

-

Blood glucose meter and test strips

Procedure:

-

Fast the mice for 4-6 hours before each STZ injection.

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before use (e.g., 10 mg/mL). STZ is light-sensitive and degrades quickly in solution.

-

Inject the mice intraperitoneally with STZ at a dose of 50 mg/kg body weight for 5 consecutive days.

-

Monitor blood glucose levels 72 hours after the final injection and then weekly. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

b) Type 2-like Diabetes: BTBR ob/ob Mouse Model

The BTBR ob/ob mouse is a genetic model of type 2 diabetes that develops obesity, insulin resistance, and diabetic nephropathy.

Procedure:

-

BTBR ob/ob mice and their lean littermate controls are commercially available.

-

Diabetes develops spontaneously in these mice. Hyperglycemia is typically present by 8 weeks of age.

-

Monitor blood glucose and body weight regularly to track disease progression.

Assessment of Diabetic Nephropathy

a) Periodic Acid-Schiff (PAS) Staining for Mesangial Sclerosis

Materials:

-

Paraffin-embedded kidney sections (4 µm)

-

Periodic acid solution (0.5%)

-

Schiff's reagent

-

Mayer's hematoxylin (B73222)

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate the kidney sections to water.

-

Incubate the slides in 0.5% periodic acid solution for 5 minutes.

-

Rinse thoroughly in distilled water.

-

Incubate in Schiff's reagent for 15 minutes.

-

Wash in running tap water for 5-10 minutes to develop the color.

-

Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

Wash in running tap water.

-

Dehydrate through an ethanol series, clear in xylene, and coverslip with a resinous mounting medium.

-

Mesangial matrix will stain magenta, and nuclei will be blue. The extent of mesangial sclerosis can be quantified using image analysis software.

b) Transmission Electron Microscopy (TEM) for Podocyte Effacement

Materials:

-

Kidney cortex tissue

-

Glutaraldehyde (2.5%) in cacodylate buffer

-

Osmium tetroxide (1%)

-

Uranyl acetate (B1210297) and lead citrate for staining

-

Epoxy resin for embedding

Procedure:

-

Perfuse the mice with fixative or immerse small pieces of the kidney cortex (1 mm³) in 2.5% glutaraldehyde.

-

Post-fix the tissue in 1% osmium tetroxide.

-

Dehydrate the tissue through a graded series of ethanol.

-

Embed the tissue in epoxy resin.

-

Cut ultrathin sections (70-90 nm) and mount them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the glomeruli using a transmission electron microscope.

-

Capture images of the glomerular basement membrane (GBM) and podocyte foot processes. Podocyte effacement is characterized by the flattening and widening of the foot processes and can be quantified by measuring the foot process width or the filtration slit density.

Conclusion

This compound represents a promising therapeutic agent for the treatment of diabetic complications by targeting the intracellular RAGE-DIAPH1 signaling axis. The provided data and protocols offer a valuable resource for researchers planning in vivo studies to further investigate the efficacy and mechanism of action of this compound in mouse models of diabetes. Careful consideration of the appropriate mouse model, dosage, administration route, and endpoint analysis is crucial for obtaining robust and reproducible results.

References

- 1. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sbctc-greenriver.primo.exlibrisgroup.com [sbctc-greenriver.primo.exlibrisgroup.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Glycation & the RAGE axis: targeting signal transduction through Diaph1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for RAGE 229 Administration in Chow

For Researchers, Scientists, and Drug Development Professionals

Introduction